2-Methylthio-5-nitrophenylboronic acid pinacol ester
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Overview
Description
2-Methylthio-5-nitrophenylboronic acid pinacol ester is an organoboron compound that has gained attention in the field of organic synthesis. This compound is particularly valuable due to its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .
Scientific Research Applications
2-Methylthio-5-nitrophenylboronic acid pinacol ester is utilized in various scientific research applications:
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of advanced materials and polymers.
Safety and Hazards
While specific safety and hazard information for “2-Methylthio-5-nitrophenylboronic acid pinacol ester” is not available, it’s important to handle all chemicals with care. General safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if skin contact occurs .
Mechanism of Action
Target of Action
Boronic esters, including this compound, are often used in suzuki–miyaura cross-coupling reactions . In these reactions, the targets are typically carbon atoms in organic compounds that are to be coupled .
Mode of Action
In Suzuki–Miyaura cross-coupling reactions, 2-Methylthio-5-nitrophenylboronic acid pinacol ester would interact with its targets through a process involving oxidative addition and transmetalation . The boronic ester donates electrons to form a new bond with a palladium catalyst, which then forms a bond with the target carbon atom .
Biochemical Pathways
In general, boronic esters are known to participate in carbon-carbon bond-forming reactions, which are fundamental to many biochemical pathways .
Pharmacokinetics
It’s known that the stability of boronic esters can be influenced by factors such as ph . This could potentially affect the bioavailability of the compound.
Result of Action
Its use in suzuki–miyaura cross-coupling reactions can result in the formation of new carbon-carbon bonds . This could potentially lead to the synthesis of new organic compounds.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the rate of hydrolysis of boronic esters is known to be influenced by the pH of the environment . Additionally, the compound should be handled under inert gas and protected from moisture .
Preparation Methods
The synthesis of 2-Methylthio-5-nitrophenylboronic acid pinacol ester typically involves the reaction of 2-Methylthio-5-nitrophenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as toluene or dichloromethane and may require heating to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2-Methylthio-5-nitrophenylboronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for cross-coupling, hydrogen or hydride donors for reduction, and oxidizing agents such as m-chloroperbenzoic acid for oxidation . The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar compounds to 2-Methylthio-5-nitrophenylboronic acid pinacol ester include other boronic esters such as phenylboronic acid pinacol ester and 2,2’-bithiophene-5-boronic acid pinacol ester . While these compounds share similar reactivity in cross-coupling reactions, this compound is unique due to the presence of both a methylthio and a nitro group, which can influence its reactivity and the types of products formed .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(2-methylsulfanyl-5-nitrophenyl)-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO4S/c1-12(2)13(3,4)19-14(18-12)10-8-9(15(16)17)6-7-11(10)20-5/h6-8H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPLSPLZFABVSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)[N+](=O)[O-])SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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